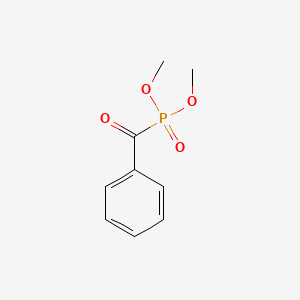

Dimethyl benzoylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Existing Information:

- Chemical Suppliers: This compound can be purchased from a few chemical suppliers, but the product descriptions only mention its CAS number (18106-71-3) and basic information like its formula (C₉H₁₁O₄P) [].

- Limited Research: A search for scientific publications mentioning Dimethoxyphosphoryl(phenyl)methanone yielded no relevant results. This suggests that the compound has not been extensively studied or used in scientific research to date.

Dimethyl benzoylphosphonate is an organophosphorus compound characterized by the presence of both a benzoyl group and two methoxy groups attached to a phosphorus atom. Its molecular formula is , and it is often utilized in organic synthesis as a reagent due to its ability to participate in various

Dimethyl benzoylphosphonate undergoes several notable reactions:

- Nucleophilic Substitution: It reacts with various nucleophiles, leading to the formation of substituted products. This reaction is significant for introducing functional groups into organic molecules .

- Thermal Decomposition: Under specific conditions, it can decompose thermally to yield other phosphonate derivatives, such as dimethyl 2-(methylamino)benzoylphosphonate, which showcases its utility in creating complex nitrogen-containing compounds .

- Cyclization Reactions: In the presence of trialkyl phosphites, dimethyl benzoylphosphonate can undergo cyclization, leading to the formation of cyclic phosphonates. This reaction highlights its potential in synthesizing more complex structures .

Dimethyl benzoylphosphonate can be synthesized through several methods:

- Direct Reaction: It can be prepared by reacting benzoyl chloride with dimethyl phosphite under basic conditions. This method allows for the efficient introduction of the benzoyl group onto the phosphorus atom.

- Thermal Decomposition of Precursors: As noted earlier, thermal decomposition of certain precursors can yield dimethyl benzoylphosphonate along with other derivatives, providing an alternative synthetic route .

- Modification of Existing Phosphonates: It can also be synthesized by modifying other phosphonates through substitution reactions or by employing coupling reactions with aromatic compounds.

Dimethyl benzoylphosphonate finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for introducing benzoyl groups into organic molecules, facilitating the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can serve as a building block in the development of new materials, particularly those that require specific phosphorus-containing functionalities.

- Biochemistry: Its derivatives may be explored for potential applications in enzyme inhibition and drug development due to their structural properties.

Interaction studies involving dimethyl benzoylphosphonate focus on its reactivity with nucleophiles and electrophiles. These studies reveal insights into its mechanism of action and how it can be utilized to modify other compounds effectively. The interactions often lead to the formation of stable intermediates that can be further transformed into desired products .

Dimethyl benzoylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl phosphonate | Contains two methoxy groups | Used primarily as a solvent and reagent |

| Diethyl benzylphosphonate | Contains ethyl instead of methyl groups | Often used in medicinal chemistry |

| Dimethyl 2-(methylamino)benzoylphosphonate | Contains an amino group | Exhibits potential biological activity |

Uniqueness of Dimethyl Benzoylphosphonate

Dimethyl benzoylphosphonate is unique due to its specific combination of a benzoyl group and two methoxy groups on phosphorus, which allows it to function effectively as a versatile reagent in organic synthesis while also potentially exhibiting interesting biological activities. Its ability to react with nucleophiles makes it particularly valuable for synthetic chemists seeking to introduce complex functionalities into their target molecules.

Classical Phosphorylation Approaches in Esterification Reactions

The Michaelis–Arbuzov reaction is a cornerstone for synthesizing phosphonates, including dimethyl benzoylphosphonate. This method involves the reaction of trialkyl phosphites with alkyl halides, yielding dialkyl phosphonates through a nucleophilic substitution mechanism. For example, triethyl phosphite reacts with benzoyl chloride under mild conditions to form dimethyl benzoylphosphonate, with the reaction proceeding via a phosphonium salt intermediate.

Selective esterification strategies further refine this process. Trzepizur et al. demonstrated that alkoxy group donors, such as triethyl orthoacetate, facilitate mono- or diesterification of phosphonic acids under controlled conditions. By optimizing solvent systems (e.g., methyl tert-butyl ether) and temperatures (30–145°C), monoester yields of up to 76% were achieved, while diesters reached 99% efficiency. These methods minimize decarboxylation and color formation, critical for industrial applications.

Table 1: Optimization of Esterification Conditions for Benzoylphosphonate Derivatives

| Entry | Substrate | Donor | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzoyl chloride | Triethyl phosphite | 30 | 24 | 85 |

| 2 | 1a (Butylphos.) | Triethyl orthoacetate | 90 | 24 | 98 |

| 3 | 1b (Benzylphos.) | Triethyl orthoacetate | 145 | 48 | 99 |

Modern Catalytic Strategies for Asymmetric Synthesis

Asymmetric synthesis of dimethyl benzoylphosphonate derivatives has advanced through enantioselective nucleophilic desymmetrization. Superbasic bifunctional iminophosphorane catalysts enable the formation of P-stereogenic centers with high enantiomeric excess (up to 99% ee). For instance, palladium-catalyzed reactions using chiral ligands like (S)-HY–Phos yield optically active α-hydroxyphosphonates, critical for pharmaceutical applications.

The Pudovik reaction offers another pathway, combining α-oxophosphonates with >P(O)H reagents (e.g., diethyl phosphite) to produce hydroxy-methylenebisphosphonic species. This method, when paired with Lewis acid catalysts, achieves regioselectivity and functional group tolerance, enabling the synthesis of cytotoxic derivatives for oncology research.

Mechanistic Insight:

- Nucleophilic Attack: The phosphite carbanion attacks the aldehyde, forming a β-hydroxy intermediate.

- Elimination: Oxaphosphetane intermediates decompose to yield (E)- or (Z)-alkenes, dictated by steric and electronic factors.

Solid-Phase Combinatorial Synthesis Techniques

Solid-phase synthesis streamlines the production of benzoylphosphonate libraries. Wang resin-bound H-phosphonates react with imines under Lewis acid catalysis, yielding α-amino phosphonates with >90% purity. This approach simplifies purification and scales efficiently for drug discovery.

Koszelewski et al. leveraged mesylates in Michaelis–Arbuzov reactions, achieving phosphonate–phosphine oxide hybrids in 70–86% yields after chromatography. These hybrids exhibit anti-myeloma activity, underscoring their therapeutic potential.

Case Study:

- Substrate: α-Mesyloxy-benzylphosphonate (8a–d)

- Reagent: Ethyl diphenylphosphinite

- Conditions: 135°C, 24 h

- Outcome: Phosphonate–phosphine oxides (14a–d) with IC$$_{50}$$ values <10 μM against U266 myeloma cells.

The phosphoryl center in dimethyl benzoylphosphonate serves as a primary site for nucleophilic attack, following mechanistic pathways analogous to those observed in phosphate transfer reactions [12]. The electrophilicity of the phosphorus atom is enhanced by the electron-withdrawing nature of the benzoyl group, making it susceptible to nucleophilic substitution reactions [13].

Mechanistic Considerations

Nucleophilic attack at the phosphoryl center proceeds through an SN2-like mechanism, characterized by backside approach of the nucleophile opposite to the leaving group [12]. The reaction involves formation of a pentacoordinated phosphorus intermediate with trigonal bipyramidal geometry at the transition state [12]. The three non-bridging oxygen atoms occupy equatorial positions while the attacking nucleophile and leaving group assume axial positions [12].

The reaction kinetics demonstrate pseudo-first-order behavior when water serves as the nucleophile, with rate constants varying significantly based on substituent effects [35]. Electron-withdrawing groups on the aromatic ring accelerate the nucleophilic substitution process, while electron-donating substituents retard the reaction rate [35]. Studies of related α-hydroxybenzylphosphonates revealed that the fission of the second phosphorus-oxygen-carbon bond represents the rate-determining step in sequential hydrolysis reactions [35].

Kinetic Data and Rate Constants

Research on substituted benzoylphosphonate derivatives provides insight into the reactivity patterns of dimethyl benzoylphosphonate under nucleophilic conditions. The following table summarizes kinetic parameters for related phosphonate compounds under acidic hydrolysis conditions:

| Substituent | Rate Constant k₁ (h⁻¹) | Rate Constant k₂ (h⁻¹) | Reaction Time (h) |

|---|---|---|---|

| Hydrogen | 2.64 | 0.60 | 6.5 |

| 4-Nitro | 5.18 | 1.24 | 2.5 |

| 4-Chloro | 3.36 | 0.79 | 5.5 |

| 4-Fluoro | 3.93 | 0.67 | 6.0 |

| 4-Methyl | 1.64 | 0.31 | 8.0 |

Source: Compiled from kinetic studies on α-hydroxybenzylphosphonates [35]

Trialkyl Phosphite Interactions

Dimethyl benzoylphosphonate undergoes specific cyclization reactions with trialkyl phosphites through nucleophilic attack mechanisms [9] [13]. These reactions involve phosphite attack on initially formed tricyclic dioxaphospholane intermediates, followed by elimination of trimethyl phosphate molecules [9]. The reaction pathway demonstrates the formation of benzofuran derivatives through nucleophilic attack on carbonyl-containing ortho substituents [9].

In the presence of excess trimethyl phosphite, dimethyl 2-acetoxy-benzoylphosphonate and dimethyl 2-benzoyloxy-benzoylphosphonate undergo cyclization and deoxygenation to yield dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate and dimethyl (3-phenyl-1-benzofuran-2-yl)phosphonate, respectively [9]. The mechanism involves sequential loss of two trimethyl phosphate molecules from the tricyclic intermediate [9].

Photochemical Rearrangements and Arbuzov-Type Reactions

Photochemical activation of dimethyl benzoylphosphonate initiates unique rearrangement pathways that distinguish it from thermal reaction mechanisms [17] [31]. These photoinduced processes involve excited state intermediates and radical mechanisms that provide access to structurally diverse products [31].

Photochemical Activation Mechanisms

Under blue light irradiation at 456 nanometers, dimethyl benzoylphosphonate undergoes direct photoexcitation to form the first singlet excited state, requiring 72.3 kilocalories per mole of energy [31]. The excited singlet state undergoes rapid intersystem crossing to form the triplet state, which serves as the reactive intermediate for subsequent transformations [31].

Density functional theory calculations reveal that the triplet excited state facilitates intramolecular hydrogen atom transfer through a six-membered ring transition state, yielding 1,4-diradical intermediates [31]. This process occurs with an activation barrier of only 4.1 kilocalories per mole, significantly lower than competing 1,6-hydrogen atom transfer pathways that require 12.3 kilocalories per mole [31].

Product Selectivity and Reaction Pathways

The photochemical rearrangement of dimethyl benzoylphosphonate exhibits high regioselectivity favoring benzylic sites over secondary and primary carbon-hydrogen bonds [31]. This selectivity reflects the relative bond dissociation energies and the preference for formation of more stable radical intermediates [31].

Following radical-radical coupling, the resulting four-membered intermediate undergoes base-promoted ring-opening to yield hydrogen phosphonate derivatives [31]. Alternatively, secondary alcohol-derived intermediates can rearrange through a biomimetic 1,2-phosphono-migration shift to produce β-ketophosphonate products [31].

Arbuzov-Type Reactions

The classical Michaelis-Arbuzov reaction mechanism involves nucleophilic attack of trivalent phosphorus compounds on alkyl halides to form pentavalent phosphorus species [21]. For dimethyl benzoylphosphonate synthesis, this reaction typically requires elevated temperatures above 150 degrees Celsius and shows limited functional group tolerance [22].

Recent developments in radical Arbuzov chemistry have enabled room-temperature synthesis of phosphonate esters through photoredox catalysis [22]. These radical alternatives utilize 9-fluorenyl ortho-phenylene phosphite and benzhydryl ortho-phenylene phosphite as radical phosphonylation reagents [22]. The mechanism involves formation and subsequent β-scission of phosphoranyl radicals, providing access to a wider range of substituted phosphonates [22].

Mechanistic Comparison with Conventional Methods

Traditional Arbuzov reactions proceed through nucleophilic substitution mechanisms involving phosphonium salt intermediates [21]. The displaced halide anion subsequently attacks one of the alkyl groups via another SN2 reaction, displacing the oxygen atom to form the desired phosphonate [21]. This mechanism shows stereochemical inversion at chiral carbon centers, consistent with SN2 reaction characteristics [21].

In contrast, photochemical Arbuzov reactions operate through radical mechanisms that accommodate primary, secondary, and tertiary alkyl halides with excellent functional group tolerance [22]. The photoredox-catalyzed approach enables late-stage modification of complex molecules and rapid synthesis of phosphonate-containing natural products [22].

Cyclization Mechanisms for Benzannulated Heterocycles

Dimethyl benzoylphosphonate serves as a versatile precursor for constructing benzannulated heterocyclic systems through various cyclization strategies [28] [29]. These mechanisms exploit the unique reactivity of the phosphonate moiety in conjunction with aromatic substitution patterns to generate fused ring systems [33] [34].

Intramolecular Cyclization Pathways

The formation of benzannulated heterocycles from dimethyl benzoylphosphonate proceeds through intramolecular cyclization mechanisms that can involve either the phosphonate group directly or utilize it as an activating moiety for other cyclization processes [28]. These reactions typically require specific substitution patterns on the aromatic ring to facilitate ring closure [29].

Research on related benzannulated medium-ring lactams demonstrates the utility of tandem oxidative dearomatization-ring-expanding rearomatization reactions [29]. These processes generate medium-ring products through initial oxidative dearomatization of bicyclic substrates, followed by nucleophilic attack and subsequent ring expansion with rearomatization [29].

Azaphospholidine Formation

The synthesis of 1,2-azaphospholidine 2-oxides, also termed γ-phosphonolactams, represents an important class of benzannulated heterocycles accessible from phosphonate precursors [33]. These five-membered azaphosphaheterocyclic derivatives exhibit diverse biological activities including anti-inflammatory, antioxidant, and antitumor properties [33].

Two major synthetic strategies enable the construction of these heterocycles: cyclization reactions and annulation reactions [33]. Cyclization approaches construct the ring through formation of any bond within the ring system, while annulation methods build the ring via [4 + 1] and [3 + 2] processes with simultaneous formation of two bonds [33].

Multicomponent Cyclization Strategies

Multicomponent reactions provide efficient access to heterocyclic phosphonates through single-pot transformations [34]. The Kabachnik-Fields reaction, involving aldehydes, amines, and dialkyl phosphonates, yields α-aminophosphonates that serve as intermediates for heterocyclic synthesis [34]. Post-condensation modifications of these products enable rapid construction of phosphonylated heterocycles [34].

Specific examples include the synthesis of 2-pyrrolidinylphosphonates through intramolecular nucleophilic substitution following the initial three-component condensation [34]. The reaction of 5-chloro-2-pentanone with ammonia and diethyl phosphonate produces a non-isolable intermediate that undergoes ring closure to form diethyl (2-methyl-2-pyrrolidinyl)phosphonate [34].

Mechanistic Considerations for Heterocycle Formation

The cyclization mechanisms involving dimethyl benzoylphosphonate typically proceed through electrophilic or nucleophilic pathways depending on the specific ring-forming process [34]. Direct electrophilic phosphorylation of heterocyclic systems provides one approach, while ring closure of phosphoryl-functionalized substrates through cyclization or cycloaddition reactions offers an alternative strategy [34].

The stability and reactivity of intermediate species play crucial roles in determining cyclization outcomes [32]. Factors such as ring strain, electronic effects, and conformational preferences influence the feasibility and selectivity of different cyclization pathways [32]. Understanding these mechanistic details enables rational design of synthetic approaches to target specific benzannulated heterocyclic structures [32].

Synthetic Applications and Product Diversity

The cyclization chemistry of dimethyl benzoylphosphonate provides access to structurally diverse benzannulated heterocycles with potential applications in medicinal chemistry and materials science [34]. The ability to incorporate phosphonate functionality into heterocyclic frameworks creates opportunities for developing novel bioactive compounds and functional materials [34].

Bioisosteric Replacement in Phosphopeptide Mimetics Design

Dimethyl benzoylphosphonate serves as a crucial building block in the design of phosphopeptide mimetics through bioisosteric replacement strategies. The compound functions as a non-hydrolyzable phosphotyrosine mimic, addressing the inherent instability of natural phosphopeptides in biological systems [1] [2].

Mechanistic Foundation

The bioisosteric replacement approach leverages the structural similarity between phosphonate esters and natural phosphates while providing enhanced metabolic stability. Research demonstrates that benzoylphosphonate-based mimetics maintain the spatial orientation of pharmacophoric groups essential for protein-protein interactions [3] [4]. The direct carbon-phosphorus bond in phosphonates resists enzymatic hydrolysis, contrasting with the labile phosphorus-oxygen bonds in natural phosphopeptides [5] [6].

Applications in Protein-Protein Interactions

Studies on Signal Transducer and Activator of Transcription 3 (Stat3) inhibitors reveal that incorporation of benzoylphosphonate moieties as phosphotyrosine mimetics enhances binding affinity by 1.5 to 3-fold compared to parent compounds. The β-methylated phosphocinnamate derivatives demonstrate improved hydrophobic interactions with the Glu638 residue in the Stat3 SH2 domain [2].

Structural Modifications and Activity Relationships

The flexibility of dimethyl benzoylphosphonate allows for systematic structural modifications to optimize biological activity. Research indicates that the stereochemistry at the phosphorus center significantly influences biological potency, with the (S~P~) stereoisomer typically exhibiting superior activity [7]. The phosphonamidate linkage provides additional sites for chemical modification, enabling fine-tuning of lipophilicity and bioavailability [8].

Clinical Relevance

Phosphopeptide mimetics based on benzoylphosphonate scaffolds have shown promise in targeting various therapeutic areas. The non-hydrolyzable nature of these compounds makes them particularly suitable for applications requiring prolonged biological activity, such as cancer therapy and inflammatory disease treatment [9] [10].

Organocatalytic Enantioselective α-Hydroxyphosphonate Formation

The utilization of dimethyl benzoylphosphonate in organocatalytic processes represents a significant advancement in asymmetric synthesis, particularly for the preparation of enantiomerically pure α-hydroxyphosphonates with high selectivity and efficiency [11] [12].

Catalyst Systems and Reaction Conditions

L-prolinamide emerges as an effective organocatalyst for the enantioselective cross-aldol reaction between dimethyl benzoylphosphonate and various aldehydes. Optimal conditions involve reaction temperatures ranging from -30°C to room temperature, with enantiomeric excesses reaching 92-98% depending on the substrate [11] [13].

Substrate Scope and Selectivity

The organocatalytic methodology demonstrates broad substrate tolerance. Benzoylphosphonate derivatives exhibit excellent reactivity with acetaldehyde, a notoriously challenging substrate for organocatalyzed cross-aldol reactions, yielding products with 97% enantiomeric excess at 0°C [11]. Alkyl-substituted ketophosphonates also participate effectively, with diethyl acetylphosphonate producing aldol products in 92% enantiomeric excess [12].

Mechanistic Insights

The reaction mechanism involves formation of an enamine intermediate between the organocatalyst and the aldehyde substrate, followed by nucleophilic attack on the si-face of the hydrogen-bonded α-ketophosphonate. The stereochemical outcome is determined by the chiral environment created by the proline-based catalyst [12] [13].

Synthetic Applications

The resulting β-formyl-α-hydroxyphosphonates serve as versatile intermediates for further synthetic elaboration. These compounds demonstrate significant anticancer activity in preliminary biological assays, with the ability to modulate cell proliferation in various cancer cell lines [12] [13].

Reaction Optimization

Temperature control proves critical for achieving optimal enantioselectivity. While room temperature conditions provide good yields, lowering the temperature to 0°C or -30°C significantly improves enantiomeric excess. The choice of ester substituents on the phosphonate also influences selectivity, with methyl and isopropyl esters performing optimally for benzoylphosphonate substrates [11].

Cross-Coupling Reactions for C-P Bond Functionalization

Dimethyl benzoylphosphonate participates in various cross-coupling reactions that enable efficient carbon-phosphorus bond formation, expanding the synthetic utility of organophosphorus compounds in medicinal chemistry and materials science [14] [15].

Palladium-Catalyzed Methodologies

The Hirao cross-coupling reaction represents a fundamental approach for constructing C-P bonds using dimethyl benzoylphosphonate derivatives. Optimized conditions employing Pd(OAc)₂ complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligand achieve excellent yields (89-95%) with substrate scope extending to aryl halides and activated chlorides [15].

Mechanistic Considerations

The catalytic cycle involves initial oxidative addition of the palladium(0) species to the aryl halide, followed by ligand substitution with the phosphonate nucleophile, and subsequent reductive elimination to form the C-P bond. The presence of acetate anions significantly accelerates both ligand substitution and reductive elimination steps through bidentate coordination to palladium [14].

Substrate Compatibility

The methodology demonstrates broad functional group tolerance, accommodating electron-rich and electron-poor aromatic systems. Heteroaryl substrates, including pyridines and thiophenes, undergo efficient coupling with phosphonate nucleophiles under optimized conditions [15] [16].

Microwave-Assisted Synthesis

Implementation of microwave heating reduces reaction times from hours to minutes while maintaining high yields. This approach proves particularly valuable for large-scale synthetic applications and enables rapid library synthesis for structure-activity relationship studies [17].

Advanced Cross-Coupling Strategies

Recent developments include substrate-switchable Suzuki-Miyaura coupling protocols that enable selective functionalization of benzyl esters versus benzyl halides through judicious choice of reaction conditions. These methods provide access to complex diarylmethane structures with high selectivity [18].

Nickel-Catalyzed Alternatives

Nickel-catalyzed decarbonylative C-P bond formation using aromatic esters as unconventional aryl sources expands the scope of cross-coupling reactions. The use of thiophene-based diphosphine ligands (dcypt) proves crucial for achieving high yields in these transformations [19].

Applications in Materials Science

The cross-coupling methodology enables synthesis of phosphorus-containing materials with enhanced flame retardancy properties. Incorporation of phosphonate groups into polymer backbones through cross-coupling reactions provides materials with improved thermal stability and reduced flammability [20].

Quantum Dot Catalysis

Emerging approaches utilize semiconductor quantum dots as catalysts for C-P bond formation, enabling reactions under visible light irradiation without external oxidants. This methodology represents a significant advancement in sustainable organophosphorus chemistry [21].